![molecular formula C21H26N6O2 B5703069 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)
4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-33779 and is a potent inhibitor of the NF-κB pathway.
Mechanism of Action
CEP-33779 inhibits the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and subsequent transcription of various genes. CEP-33779 binds to the ATP-binding site of IKKβ, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the inhibition of NF-κB activity and subsequent downstream effects.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. Studies have shown that CEP-33779 inhibits the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CEP-33779 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using CEP-33779 in lab experiments include its potent inhibition of the NF-κB pathway, which makes it an effective tool for studying the role of NF-κB in various biological processes. Additionally, CEP-33779 has been shown to have anti-cancer and anti-inflammatory effects, which makes it a potential therapeutic agent. The limitations of using CEP-33779 in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
Future Directions
There are several future directions for the study of CEP-33779. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Additionally, future studies could focus on identifying potential biomarkers for predicting the response to CEP-33779 treatment. Furthermore, the development of more selective inhibitors of the NF-κB pathway could lead to the development of more effective and safer therapeutic agents.
Synthesis Methods
The synthesis method of CEP-33779 involves the reaction of 4-aminophenyl acetate with 2,6-dichloropyrimidine in the presence of sodium hydride to obtain 4-(2,6-dichloropyrimidin-4-ylamino)phenyl acetate. This compound is then reacted with carbonohydrazide in the presence of acetic acid to obtain 4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate (CEP-33779).
Scientific Research Applications
CEP-33779 has been extensively studied for its potential applications in various fields such as cancer, inflammation, and autoimmune diseases. Studies have shown that CEP-33779 inhibits the NF-κB pathway, which is involved in the regulation of various genes that play a crucial role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by CEP-33779 has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and suppressing tumor growth. CEP-33779 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-16(28)29-18-8-6-17(7-9-18)15-22-25-19-14-20(26-10-2-3-11-26)24-21(23-19)27-12-4-5-13-27/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,24,25)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMLFWMERZCFZ-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenyl] acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.